3-(Piperazin-1-YL)benzoic acid
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Overview
Description
3-(Piperazin-1-YL)benzoic acid is a useful research compound. Its molecular formula is C11H14N2O2 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Metabolism and Pharmacokinetics
The metabolic pathways of novel antidepressants, such as Lu AA21004, involve the oxidation to various metabolites, including benzoic acid derivatives. These studies highlight the role of specific cytochrome P450 enzymes in the oxidative metabolism, providing insights into drug design and pharmacokinetic profiling (Hvenegaard et al., 2012).
Crystal Structure and Molecular Interactions
Research on the crystal structure of compounds similar to "3-(Piperazin-1-YL)benzoic acid" reveals detailed insights into their molecular conformations and interactions. For example, the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid (EPBA) showcases the conformation of its molecular components, providing a foundation for understanding molecular interactions and designing new materials and drugs (Faizi et al., 2016).
Supramolecular Chemistry
Studies on supramolecular architectures constructed from piperazine and substituted benzoic acids offer insights into the formation of complex molecular networks. These works explore how different hydrogen-bonding motifs contribute to the assembly of multidimensional structures, which could be relevant for developing new materials with specific properties (Chen & Peng, 2011).
Luminescent Properties and Electron Transfer
Research on naphthalimides with piperazine substituents investigates their luminescent properties and photo-induced electron transfer mechanisms. Such studies have implications for developing new fluorescent probes and materials for electronic and photonic devices (Gan et al., 2003).
Antimicrobial and Anticancer Activity
Synthesis and biological evaluation of compounds related to "this compound" have shown promising antimicrobial and anticancer activities. These compounds' ability to inhibit bacterial biofilm formation and target specific enzymes or pathways in cancer cells highlights their potential in developing new therapeutic agents (Mekky & Sanad, 2020).
Safety and Hazards
Safety measures for handling “3-(Piperazin-1-YL)benzoic acid” include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, including chemical impermeable gloves . Adequate ventilation should be ensured, and all sources of ignition should be removed .
Future Directions
Mechanism of Action
Target of Action
3-(Piperazin-1-YL)benzoic acid is a hybrid compound consisting of isothiazole and piperazine moieties . Its derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances . Therefore, the primary targets of this compound are dopamine and serotonin receptors in the brain.
Mode of Action
As a dopamine and serotonin antagonist, this compound binds to these receptors and inhibits their activity . This prevents the reuptake of dopamine and serotonin, increasing their concentration in the synaptic cleft and enhancing neurotransmission.
Biochemical Pathways
The compound’s action on dopamine and serotonin receptors affects several biochemical pathways. These include the dopaminergic and serotonergic pathways, which play crucial roles in mood regulation, reward, and cognition. By inhibiting the reuptake of these neurotransmitters, this compound can potentially alleviate symptoms of disorders related to these pathways, such as depression and schizophrenia .
Pharmacokinetics
The compound was evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5), and it complied with ro5 . This suggests that the compound has favorable ADME properties, including good solubility and permeability, which could enhance its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its impact on dopamine and serotonin receptors. These effects could include changes in neuronal firing patterns, alterations in intracellular signaling pathways, and modulation of gene expression. The compound’s antibacterial activity has also been reported, with one of the derivatives showing good activity against Bacillus subtilis and Staphylococcus aureus .
Properties
IUPAC Name |
3-piperazin-1-ylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-11(15)9-2-1-3-10(8-9)13-6-4-12-5-7-13/h1-3,8,12H,4-7H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDMVTUOLYXWCO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375157 |
Source
|
Record name | 3-(PIPERAZIN-1-YL)BENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30375157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
446831-28-3 |
Source
|
Record name | 3-(1-Piperazinyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=446831-28-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(PIPERAZIN-1-YL)BENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30375157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.